ML204: A Potent and Selective TRPC4/C5 Channel Blocker
ML204: A Potent and Selective TRPC4/C5 Channel Blocker
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a variety of physiological processes, including smooth muscle contraction, synaptic transmission, and endothelial permeability.[1][2] The TRPC4 and TRPC5 subtypes are of particular interest due to their involvement in neurological and cardiovascular functions.[3][4] The lack of potent and selective pharmacological inhibitors has historically hindered the detailed investigation of these channels. This technical guide focuses on ML204, a novel and potent antagonist that selectively modulates native TRPC4 and TRPC5 ion channels, providing a valuable tool for in vitro and in vivo research.[1][2][5]
Core Compound: ML204
ML204, with the chemical name 4-methyl-2-(1-piperidinyl)quinoline, was identified through a high-throughput screen of over 300,000 compounds from the Molecular Libraries Small Molecule Repository (MLSMR).[1][2] It emerged as a potent inhibitor of TRPC4β-mediated intracellular Ca2+ influx.[1][2] Subsequent studies have characterized its selectivity and mechanism of action, establishing it as a key pharmacological tool for studying TRPC4/C5 function.[1][6][7]
Quantitative Data Summary
The inhibitory potency of ML204 has been quantified across various experimental setups. The following table summarizes the key quantitative data for ML204's activity on TRPC channels.
| Channel | Assay Type | Activation Method | Measured Parameter | Value (μM) | Cell Line | Reference |
| TRPC4β | Fluorescent Intracellular Ca²+ Assay | μ-opioid receptor stimulation (DAMGO) | IC₅₀ | 0.96 | HEK293 | [1][2][7] |
| TRPC4β | Fluorescent Intracellular Ca²+ Assay | Muscarinic receptor stimulation (ACh) | IC₅₀ | 2.91 | HEK293 | [1] |
| TRPC4β | Whole-Cell Patch Clamp | μ-opioid receptor stimulation (DAMGO) | IC₅₀ | 2.9 (single-dose) / 3.55 (multi-dose) | HEK293 | [1] |
| TRPC4β | Automated Electrophysiology | μ-opioid receptor stimulation (DAMGO) | IC₅₀ | 2.6 | HEK293 | [8][9] |
| TRPC5 | Electrophysiology | μ-opioid receptor stimulation | % Inhibition @ 10µM | ~65% | HEK293 | [1] |
| TRPC6 | Fluorescent Intracellular Ca²+ Assay | Muscarinic receptor stimulation | IC₅₀ | ~18.2 (19-fold less potent than on TRPC4β) | HEK293 | [1][2][7] |
| TRPC6 | Electrophysiology | Muscarinic receptor stimulation (Carbachol) | % Inhibition @ 10µM | ~38% | HEK293 | [1] |
| TRPC6 | Electrophysiology | OAG stimulation | % Inhibition @ 10µM | None | HEK293 | [1] |
| TRPV1, TRPV3, TRPA1, TRPM8 | Electrophysiology/Fluorescent Assays | Various | % Inhibition @ 10-20µM | No appreciable block (<20%) | Mouse DRG neurons / HEK293 | [1][2][7] |
| KCNQ2, Voltage-gated Na+, K+, Ca²+ channels | Electrophysiology | Various | % Inhibition @ 10-30µM | No significant inhibition | Mouse DRG neurons | [1][2][7] |
Mechanism of Action
Caption: Signaling pathway of TRPC4/C5 activation and inhibition by ML204.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize ML204 are provided below.
High-Throughput Fluorescent Intracellular Ca²⁺ Assay
This assay was central to the discovery of ML204 and is used to measure changes in intracellular calcium concentration upon channel activation and inhibition.
Objective: To identify and characterize inhibitors of TRPC4-mediated calcium influx.
Methodology:
-
Cell Culture: HEK293 cells stably expressing mouse TRPC4β and a G-protein coupled receptor (e.g., μ-opioid receptor) are cultured in appropriate media.[8]
-
Cell Plating: Cells are seeded into 384-well plates and incubated to allow for adherence.[12]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for a specified time at 37°C.[8][12]
-
Compound Addition: ML204 or other test compounds at various concentrations are added to the wells.
-
Channel Activation: A specific agonist (e.g., 300 nM DAMGO for μ-opioid receptor) is added to activate the GPCR signaling cascade, leading to the opening of TRPC4 channels.[8]
-
Fluorescence Measurement: Changes in fluorescence intensity, corresponding to intracellular calcium levels, are measured over time using a fluorescence plate reader (e.g., FDSS instrument).[8]
-
Data Analysis: The fluorescence signal is analyzed to determine the concentration-response curve and calculate the IC₅₀ value for the test compound.
Caption: Workflow for the high-throughput fluorescent calcium assay.
Whole-Cell Patch Clamp Electrophysiology
This "gold standard" technique provides a direct measure of ion channel activity and is used to confirm the inhibitory effects of ML204 on TRPC4/C5 currents.[13][14]
Objective: To directly measure the effect of ML204 on ion currents flowing through TRPC4/C5 channels.
Methodology:
-
Cell Preparation: HEK293 cells expressing the target channel (e.g., TRPC4β) and a corresponding GPCR are grown on coverslips.[8]
-
Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 4-8 MΩ and filled with an intracellular solution.[15] The intracellular solution typically contains (in mM): 110 CsCl, 10 HEPES, 10 BAPTA, 1 MgCl₂, and 6.46 CaCl₂ (for ~400 nM free Ca²⁺).[8]
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (GΩ) seal.[14][16]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.[15][16]
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., 0 mV).[8] Voltage ramps (e.g., from -100 mV to +120 mV) are applied to elicit channel currents.[1][8]
-
Channel Activation: The channels are activated by adding an agonist to the extracellular solution (e.g., 50 nM DAMGO) or by including GTPγS in the intracellular solution to constitutively activate G-proteins.[1][8]
-
Compound Application: ML204 is applied to the bath solution, and the resulting change in current is recorded.
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and appropriate software. The degree of inhibition at different concentrations is used to determine the IC₅₀.
Caption: Workflow for whole-cell patch clamp electrophysiology.
Selectivity Profile
A key advantage of ML204 is its selectivity for TRPC4 and TRPC5 over other TRP channel family members and other ion channels.[1][6][7] As summarized in the data table, ML204 exhibits at least 19-fold selectivity against TRPC6 and has no significant effect on TRPV1, TRPV3, TRPA1, and TRPM8 channels at concentrations up to 20 μM.[1][2][7] It also does not appreciably block native voltage-gated sodium, potassium, or calcium channels.[1][2][7] This selectivity profile makes ML204 a superior tool compared to less specific TRP channel blockers like SKF96365 and 2-aminoethoxydiphenyl borate (2-APB).[1]
In Vivo and Ex Vivo Applications
The utility of ML204 extends beyond in vitro cell-based assays. It has been effectively used to probe the function of native TRPC4 channels. For instance, in isolated guinea pig ileal myocytes, ML204 blocked muscarinic cation currents (mICAT), which are known to be primarily mediated by TRPC4, demonstrating its efficacy on endogenous channels.[1][11] In animal models, ML204 has been used to investigate the role of TRPC4/C5 in visceral pain and neuropathic pain, with intraperitoneal administration showing dose-dependent analgesic effects.[13] Furthermore, studies in animal models of kidney disease have shown that ML204 can prevent podocyte death and reduce proteinuria, highlighting the therapeutic potential of targeting TRPC5.[3][10]
Conclusion
ML204 is a well-characterized, potent, and selective blocker of TRPC4 and TRPC5 channels. Its direct mechanism of action and favorable selectivity profile make it an invaluable pharmacological tool for researchers in academia and industry. The detailed experimental protocols provided in this guide should enable scientists to effectively utilize ML204 in their studies to further elucidate the physiological and pathophysiological roles of TRPC4 and TRPC5 channels and to explore their potential as therapeutic targets.
References
- 1. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ML 204 | TRPC Channels | Tocris Bioscience [tocris.com]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. ML 204 | CAS:5465-86-1 | Selective TRPC4 blocker | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. Transient Receptor Potential C 1/4/5 Is a Determinant of MTI-101 Induced Calcium Influx and Cell Death in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patch Clamp Protocol [labome.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
